molecular formula C13H8BrF2NO B3341693 N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide CAS No. 1039903-51-9

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Cat. No. B3341693
CAS RN: 1039903-51-9
M. Wt: 312.11 g/mol
InChI Key: WEFJVPBXFSWEOK-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFA is a member of the benzamide family and is a potent inhibitor of the Golgi-associated ADP-ribosylation factor (ARF) guanine nucleotide exchange factor (GBF1).

Mechanism of Action

BFA inhibits the activity of GBF1 by binding to its catalytic site and preventing the exchange of GDP for GTP on N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide, a small GTPase protein that regulates vesicular trafficking. This leads to the accumulation of N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide-GDP and the disruption of the Golgi complex. BFA also induces the activation of stress signaling pathways and the unfolded protein response, which may contribute to its cytotoxic effects.
Biochemical and Physiological Effects:
BFA has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein secretion, the disruption of lipid metabolism, the induction of apoptosis, and the activation of stress signaling pathways. BFA has also been shown to have anti-tumor activity in various cancer cell lines, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

BFA is a valuable tool for studying the function of GBF1 and its role in various cellular processes. Its ability to induce the disassembly of the Golgi complex and the redistribution of Golgi proteins to the endoplasmic reticulum makes it a useful tool for studying the secretion of proteins, the transport of lipids, and the regulation of cell signaling pathways. However, BFA has limitations in that it can be cytotoxic and may induce stress signaling pathways that can confound experimental results.

Future Directions

There are several future directions for the use of BFA in scientific research. One area of interest is the identification of novel targets of BFA and the development of new compounds that can selectively inhibit these targets. Another area of interest is the development of BFA derivatives that have improved pharmacokinetic properties and reduced cytotoxicity. Finally, the use of BFA in combination with other drugs or therapies for the treatment of cancer and other diseases is an area of active research.

Scientific Research Applications

BFA has been widely used in scientific research as a tool to study the function of GBF1 and its role in various cellular processes. GBF1 is a key regulator of vesicular trafficking, and its inhibition by BFA leads to the disassembly of the Golgi complex and the redistribution of Golgi proteins to the endoplasmic reticulum. This effect of BFA has been utilized to study the role of GBF1 in the secretion of proteins, the transport of lipids, and the regulation of cell signaling pathways.

properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJVPBXFSWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide
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N-(2-bromo-4-fluorophenyl)-2-fluorobenzamide

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